5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide
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Overview
Description
JNJ-65234637 is a small molecule drug developed by Janssen Research & Development LLC. It is a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) protein, which is a transcriptional repressor involved in the regulation of various cellular processes. BCL6 is known to be deregulated in several forms of non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma (DLBCL) .
Preparation Methods
The synthesis of JNJ-65234637 involves a series of structure-guided optimizations starting from a virtual screen hit with binding activity in the high micromolar range. The synthetic route includes multiple steps of chemical reactions, including the formation of key intermediates and final coupling reactions to achieve the desired compound. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
JNJ-65234637 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of JNJ-65234637 with modified functional groups .
Scientific Research Applications
JNJ-65234637 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BCL6 and its effects on cellular processes.
Biology: Employed in research to understand the role of BCL6 in various biological pathways and its deregulation in diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of non-Hodgkin lymphoma, particularly DLBCL. .
Mechanism of Action
JNJ-65234637 exerts its effects by selectively inhibiting the BCL6 protein. BCL6 functions as a transcriptional repressor by forming complexes with co-repressors and binding to specific DNA sequences to regulate gene expression. JNJ-65234637 disrupts the interaction between BCL6 and its co-repressors, thereby inhibiting its transcriptional repressor activity. This leads to the reactivation of genes that are normally repressed by BCL6, resulting in the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
JNJ-65234637 is unique compared to other BCL6 inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
FX1: Another BCL6 inhibitor with lower binding affinity compared to JNJ-65234637.
BCL6 PROTAC 15: A BCL6 inhibitor with different pharmacokinetic properties.
Compound 8c: A BCL6 inhibitor with varying degrees of potency and selectivity.
JNJ-65234637 stands out due to its excellent oral pharmacokinetic profile and its ability to inhibit DLBCL cell growth at low nanomolar concentrations .
Properties
Molecular Formula |
C29H28ClF3N8O4 |
---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C29H28ClF3N8O4/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42)/t13-/m0/s1 |
InChI Key |
LGAFZGSECXDYIR-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C |
Origin of Product |
United States |
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